molecular formula C16H29NO4 B8208160 tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate

Cat. No.: B8208160
M. Wt: 299.41 g/mol
InChI Key: QMOWAKHRLKNHOT-UHFFFAOYSA-N
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Description

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hex-5-enyl chain, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate involves several steps. One common method includes the following steps :

    Nitrosation: Starting with 1-methyl-1H-pyrazol-5-amine, the compound undergoes nitrosation.

    Reduction: The nitroso compound is then reduced.

    Esterification: The reduced compound is esterified.

    Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.

    Condensation: Finally, the protected amino compound is condensed with hex-5-enylamine to form the target compound.

Chemical Reactions Analysis

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The tert-butyl and hex-5-enyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar compounds to tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-en-1-yl)carbamate include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

tert-butyl N-hex-5-enyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29NO4/c1-8-9-10-11-12-17(13(18)20-15(2,3)4)14(19)21-16(5,6)7/h8H,1,9-12H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWAKHRLKNHOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCC=C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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